Cas no 2411200-10-5 (2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride)

2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride is a specialized sulfonyl fluoride compound designed for selective covalent modification of active-site residues in enzymes and proteins. Its pyrazole and isobutylamine moieties enhance binding specificity, while the sulfonyl fluoride group acts as an irreversible inhibitor, particularly targeting serine hydrolases. This compound is valued for its stability in aqueous solutions and selective reactivity, making it useful in activity-based protein profiling (ABPP) and proteomics research. Its structural features allow for precise probing of enzyme function, aiding in mechanistic studies and inhibitor development. Suitable for controlled biochemical applications, it offers researchers a tool for covalent ligand discovery and functional proteome analysis.
2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride structure
2411200-10-5 structure
Product name:2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride
CAS No:2411200-10-5
MF:C12H22FN3O2S
Molecular Weight:291.385385036469
CID:5357145

2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • Z4344075766
    • 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride
    • 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amino}ethane-1-sulfonyl fluoride
    • インチ: 1S/C12H22FN3O2S/c1-10(2)8-16(5-6-19(13,17)18)9-12-11(3)7-14-15(12)4/h7,10H,5-6,8-9H2,1-4H3
    • InChIKey: WBVRXKBQIJOIDM-UHFFFAOYSA-N
    • SMILES: S(CCN(CC1=C(C)C=NN1C)CC(C)C)(=O)(=O)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 370
  • トポロジー分子極性表面積: 63.6
  • XLogP3: 1.7

2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26622297-0.05g
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amino}ethane-1-sulfonyl fluoride
2411200-10-5 95.0%
0.05g
$212.0 2025-03-20

2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride 関連文献

2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluorideに関する追加情報

Comprehensive Overview of 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride (CAS No. 2411200-10-5)

In the rapidly evolving field of chemical research, 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride (CAS No. 2411200-10-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to a class of sulfonyl fluoride derivatives, which are widely studied for their reactivity and utility in various chemical reactions. Researchers and industry professionals are increasingly interested in this molecule for its role in proteomics, enzyme inhibition, and bioconjugation, making it a hot topic in contemporary scientific discussions.

The molecular structure of 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride features a pyrazole ring substituted with methyl groups at the 2 and 4 positions, coupled with a sulfonyl fluoride moiety. This combination imparts distinct chemical properties, such as high electrophilicity and stability under physiological conditions. These characteristics make it an excellent candidate for click chemistry applications, a field that has seen exponential growth due to its relevance in drug discovery and material science. The compound’s ability to form covalent bonds with nucleophilic residues, such as serine or cysteine in proteins, has positioned it as a valuable tool for activity-based protein profiling (ABPP).

One of the most frequently searched questions in the context of sulfonyl fluorides is their role in targeted covalent inhibitors. 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride exemplifies this trend, as it can selectively modify active sites of enzymes, offering insights into enzyme mechanisms and potential therapeutic applications. Recent studies highlight its utility in chemical proteomics, where it aids in identifying and quantifying protein-ligand interactions. This aligns with the growing demand for precision medicine and personalized therapeutics, topics that dominate current scientific and healthcare discussions.

From a synthetic chemistry perspective, the compound’s modular design allows for further derivatization, enabling researchers to tailor its properties for specific applications. For instance, the incorporation of the 2-methylpropyl group enhances lipophilicity, which can improve membrane permeability—a critical factor in drug development. Additionally, the fluorosulfate group’s reactivity has been exploited in bioconjugation strategies, where it serves as a stable yet reactive handle for attaching probes or therapeutic agents to biomolecules. This versatility has made CAS No. 2411200-10-5 a subject of interest in both academic and industrial research.

Another area where 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride shines is in the development of chemical probes for studying biological systems. With the rise of AI-driven drug discovery and high-throughput screening, there is a pressing need for reliable and selective chemical tools. This compound’s ability to covalently engage with target proteins while maintaining specificity makes it an ideal candidate for such applications. Moreover, its compatibility with mass spectrometry and other analytical techniques further enhances its utility in modern laboratories.

Environmental and safety considerations are also paramount when discussing sulfonyl fluoride compounds. While CAS No. 2411200-10-5 is designed for research purposes, its handling requires adherence to standard laboratory safety protocols. The compound’s stability under controlled conditions minimizes risks, but proper storage and disposal practices are essential to ensure safe usage. This aligns with the broader scientific community’s focus on green chemistry and sustainable research practices, which are increasingly prioritized in funding and regulatory frameworks.

In conclusion, 2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride (CAS No. 2411200-10-5) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications—from enzyme inhibition to bioconjugation—underscore its importance in advancing scientific knowledge and innovation. As research continues to uncover new uses for this compound, it is poised to remain a key player in the toolkit of chemists and biologists alike, driving progress in fields as diverse as drug discovery, chemical biology, and diagnostics.

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